molecular formula C15H16N6S B2471587 2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2415524-40-0

2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2471587
CAS No.: 2415524-40-0
M. Wt: 312.4
InChI Key: LSIFMNRBQCYVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions with biological targets, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6S/c1-11-16-4-2-13(19-11)20-5-7-21(8-6-20)15-14-12(3-9-22-14)17-10-18-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIFMNRBQCYVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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